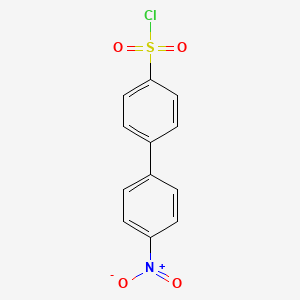

4'-Nitrobiphenyl-4-sulfonyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-nitrophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVYADZNMWHYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375056 | |

| Record name | 4'-nitrobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-75-8 | |

| Record name | 4'-nitrobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20443-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrobiphenyl 4 Sulfonyl Chloride and Analogous Biphenylsulfonyl Chlorides

Direct Synthetic Routes to 4'-Nitrobiphenyl-4-sulfonyl chloride

Direct synthetic methods aim to introduce the sulfonyl chloride group onto the 4'-nitrobiphenyl scaffold in a straightforward manner. These approaches typically involve the chlorosulfonylation of the aromatic ring or the conversion of a pre-existing sulfonic acid group.

Synthesis via Chlorosulfonylation of Nitrobiphenyl Sulfonic Acids

The classical approach to synthesizing arylsulfonyl chlorides involves the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent. For the target molecule, this would entail the conversion of 4'-nitrobiphenyl-4-sulfonic acid or its sodium salt into this compound. A common and effective method for this transformation is the use of phosphorus pentachloride (PCl₅). In a procedure analogous to the synthesis of 4-nitrobenzyl sulfonyl chloride, the sodium salt of the sulfonic acid is treated with PCl₅, often in a solvent like toluene, followed by heating to drive the reaction to completion. prepchem.com

Another well-established method is the direct chlorosulfonylation of an aromatic compound using chlorosulfonic acid (HSO₃Cl). This reaction introduces the sulfonyl chloride group directly onto the aromatic ring. For example, the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride is achieved by reacting o-chloro-nitro-benzene with an excess of chlorosulfonic acid. researchgate.net The optimal conditions for this type of reaction often require elevated temperatures, with studies showing yields significantly influenced by reaction time and the molar ratio of the reactants. researchgate.net A similar strategy could be applied to 4-nitrobiphenyl, although the regioselectivity of the sulfonation would need to be carefully controlled to favor the desired 4-position on the unsubstituted phenyl ring.

Alternatively, the synthesis can proceed from the corresponding disulfide. In a method used for producing p-nitrobenzene sulfonyl chloride, di-p-nitrophenyl disulfide is subjected to oxidative chlorination. google.com This can be achieved by reacting the disulfide with chlorine in the presence of nitric and hydrochloric acids. google.com A related patented process involves a two-step method where a disulfide is first formed from 4-nitrochlorobenzene and then undergoes chlorination using a combination of chlorine gas and thionyl chloride (SOCl₂) to yield the final sulfonyl chloride product. google.com

| Starting Material | Reagent(s) | Product | Key Features |

| Sodium 4'-nitrobiphenyl-4-sulfonate (hypothetical) | PCl₅, Toluene | This compound | Standard conversion of sulfonate salt to sulfonyl chloride. prepchem.com |

| 4-Nitrobiphenyl (hypothetical) | HSO₃Cl | This compound | Direct chlorosulfonylation; regioselectivity is a key consideration. researchgate.net |

| Bis(4'-nitrobiphenyl) disulfide (hypothetical) | Cl₂, HNO₃, HCl | This compound | Oxidative chlorination from a disulfide precursor. google.comgoogle.com |

Consideration of Oxidative Halogenation of Thiol Derivatives (General Sulfonyl Chloride Synthesis)

A cornerstone in the synthesis of sulfonyl chlorides is the oxidative halogenation of the corresponding thiols. This general and widely applicable methodology represents a robust pathway to this compound, starting from 4'-nitrobiphenyl-4-thiol. Various reagent systems have been developed to facilitate this transformation, offering flexibility in terms of reaction conditions and substrate tolerance.

One effective and environmentally conscious method employs Oxone (potassium peroxymonosulfate) in conjunction with a halide source like potassium chloride (KCl) in water. This system provides a simple and rapid oxyhalogenation of thiols to their respective sulfonyl chlorides. nih.gov

Other common oxidative chlorination protocols utilize reagents such as N-chlorosuccinimide (NCS). The oxidation of thiols can be achieved using NCS in the presence of dilute hydrochloric acid. google.com A facile one-pot synthesis of sulfonamides and sulfonyl azides proceeds through an in-situ preparation of the sulfonyl chloride from a thiol using NCS and tetrabutylammonium (B224687) chloride in water. google.com

Hydrogen peroxide (H₂O₂) is another versatile oxidant for this conversion. In the presence of a catalyst like zirconium tetrachloride (ZrCl₄) or when combined with thionyl chloride (SOCl₂), H₂O₂ efficiently converts thiols to sulfonyl chlorides under mild conditions and with short reaction times. google.com More recently, a continuous flow, metal-free protocol has been developed using a combination of nitric acid (HNO₃), hydrochloric acid (HCl), and oxygen (O₂) for the oxidative chlorination of thiols and disulfides, highlighting a scalable and more environmentally favorable approach. rsc.org

| Reagent System | Starting Material | Key Features |

| Oxone, KCl, H₂O | Thiol/Disulfide | Simple, rapid, and uses water as a solvent. nih.gov |

| NCS, HCl (dilute) | Thiol | Smooth oxidation under mild conditions. google.com |

| H₂O₂, ZrCl₄ | Thiol/Disulfide | Efficient, rapid, and avoids harsh reagents. google.com |

| HNO₃, HCl, O₂ (Flow) | Thiol/Disulfide | Continuous flow, metal-free, and improved process mass intensity. rsc.org |

Indirect and Advanced Synthetic Strategies for Arylsulfonyl Chlorides Applicable to Biphenyl (B1667301) Systems

Beyond direct routes, several advanced synthetic strategies for preparing arylsulfonyl chlorides have emerged. These methods often provide milder conditions, greater functional group tolerance, and access from more diverse starting materials, making them highly applicable to complex structures like biphenyl systems.

Sandmeyer-Type Approaches Utilizing SO₂ Surrogates

A significant advancement in sulfonyl chloride synthesis is the development of Sandmeyer-type reactions that utilize stable sulfur dioxide (SO₂) surrogates. google.comchemicalbook.com This approach allows for the conversion of readily available anilines into the corresponding sulfonyl chlorides. For the synthesis of this compound, the starting material would be 4'-nitro-[1,1'-biphenyl]-4-amine.

The process involves the in-situ generation of a diazonium salt from the aniline (B41778) using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of hydrochloric acid. This intermediate then reacts with a sulfur dioxide surrogate, such as the DABCO·(SO₂)₂ adduct (DABSO), catalyzed by a copper salt (e.g., CuCl or CuCl₂). google.comorgsyn.org This method is notable for its mild conditions and operational simplicity, as it avoids the need to pre-form and isolate the often-unstable diazonium salt. orgsyn.orgresearchgate.net The reaction demonstrates broad applicability across a range of carbo- and heterocyclic anilines and is scalable, with successful demonstrations on a 20-gram scale yielding the product in high purity. google.comorgsyn.org

| Starting Material | Reagents | Key Features | Yield (Example) |

| Anilines | t-BuONO, HCl, DABSO, CuCl₂ | One-pot, in-situ diazonium formation, mild conditions. orgsyn.org | 80% (heterocyclic example) google.com |

Copper-Catalyzed Decarboxylative Halosulfonylation

Copper-catalyzed decarboxylative coupling reactions represent a modern strategy for forming new bonds by utilizing carboxylic acids as shelf-stable, readily available starting materials. While direct decarboxylative halosulfonylation is a developing area, related decarboxylative sulfonylation reactions provide a viable, indirect pathway to vinyl and allyl sulfones, which are precursors or analogs to the target functional group. researchgate.net

For instance, a copper-catalyzed, ligand-promoted decarboxylative coupling of α,β-unsaturated carboxylic acids with sodium aryl sulfinates has been developed. This radical coupling strategy employs a copper catalyst, an oxidant, and a ligand to furnish vinyl sulfones, typically with high stereoselectivity for the (E)-isomer. A broader approach has achieved the decarboxylative sulfonylation of conjugated β,γ-unsaturated carboxylic acids, which proceeds via the copper-catalyzed addition of sulfonyl radicals onto the olefin followed by decarboxylation. researchgate.net These methods showcase the potential of using aryl carboxylic acids as synthons for introducing the sulfonyl group, which could then be further elaborated to the sulfonyl chloride.

Photocatalytic Generation from Thio-Derivatives

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under exceptionally mild conditions. The generation of sulfur-centered radicals from thio-derivatives using photocatalysis offers a modern route to organosulfur compounds. prepchem.com While direct photocatalytic synthesis of sulfonyl chlorides from thiols is an area of active research, related transformations demonstrate the principle's viability.

For example, photocatalysts can mediate the generation of arylsulfonyl radicals from sources like sulfonyl hydrazides. These radicals can then engage in various coupling reactions. Another approach involves the photocatalytic oxidation of thiols. The photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process from a thiol, generating a thiyl radical. Subsequent oxidation and reaction with a chloride source could, in principle, lead to the formation of the desired sulfonyl chloride. This strategy circumvents the need for harsh chemical oxidants and offers a green alternative for the synthesis of complex molecules. prepchem.com

Flow Chemistry in Sulfonyl Chloride Production

The application of flow chemistry to the synthesis of arylsulfonyl chlorides, including analogs of this compound, represents a significant advancement over traditional batch processing. rsc.org Continuous flow reactors offer enhanced control over reaction parameters, leading to improved safety, scalability, and efficiency. nih.gov This technology is particularly advantageous for handling hazardous reagents and managing highly exothermic reactions, which are common in sulfonyl chloride synthesis. nih.gov

Several strategies for the flow production of arylsulfonyl chlorides have been developed. One prominent method involves the chlorosulfonylation of in-situ generated diazonium salts. rsc.org In this approach, anilines are converted to their corresponding diazonium salts, which then react with a source of sulfur dioxide in the presence of a copper catalyst to yield the arylsulfonyl chloride. acs.org The use of a continuous flow system allows for the rapid and safe generation and consumption of the potentially unstable diazonium intermediates. researchgate.net

Another effective flow-based methodology is the oxidative chlorination of thiols and disulfides. Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been employed in continuous flow reactors to achieve the efficient conversion of various thiols and disulfides to their corresponding sulfonyl chlorides. This method benefits from short residence times and high space-time yields.

A 2023 study detailed an automated continuous manufacturing system for producing multi-hundred-gram quantities of aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs). mdpi.com This system demonstrated significant improvements in process consistency, reliability, and space-time yield compared to batch processes. chemistryviews.org While batch methods were limited by slow addition rates during the highly exothermic precipitation phase, the continuous process allowed for better thermal management and a more controlled reaction environment. nih.gov The study also highlighted safety improvements by minimizing the handling of heated, corrosive reagents like chlorosulfonic acid. mdpi.com

The table below summarizes key findings from research on the flow synthesis of arylsulfonyl chlorides.

| Starting Material | Flow Chemistry Method | Key Advantages | Research Finding |

| Anilines | In-situ generation of diazonium salts followed by chlorosulfonylation | Mild reaction conditions, enhanced safety, and scalability. rsc.org | A novel flow procedure was developed that avoids the need for added acid and is less labor-intensive than batch methods. rsc.org |

| Thiols and Disulfides | Oxidative chlorination using reagents like DCH | Short residence times, high space-time yields, and improved safety by avoiding thermal runaway. | A small reactor volume and short residence time afforded a very high space-time yield for the model system. |

| Aryl Compounds | Chlorosulfonation using chlorosulfonic acid in CSTRs | Improved process control, higher throughput, and reduced environmental impact (E-factor). mdpi.com | An automated system produced 500g in 12 hours, a significant improvement in space-time yield over optimized batch conditions. chemistryviews.org |

Methodological Challenges and Green Chemistry Considerations in Arylsulfonyl Chloride Synthesis

The synthesis of arylsulfonyl chlorides is often accompanied by significant methodological challenges and environmental concerns, primarily stemming from the use of harsh and hazardous reagents in traditional batch processes. nih.govorganic-chemistry.org However, a growing emphasis on green chemistry principles has spurred the development of more sustainable and safer synthetic routes. nih.gov

One of the primary challenges in arylsulfonyl chloride synthesis is the reliance on highly corrosive and reactive reagents such as chlorosulfonic acid, thionyl chloride, and oleum. mdpi.comnih.gov These substances pose significant handling risks and often require specialized equipment. The reactions are frequently highly exothermic, creating a risk of thermal runaway, especially on an industrial scale. nih.gov For instance, the precipitation step in batch chlorosulfonation is notoriously exothermic and can lead to reduced yields and product impurities if not carefully controlled. nih.gov

In response to these challenges, several green chemistry approaches have been developed. A key focus has been the replacement of hazardous reagents with safer alternatives. For example, N-chlorosuccinimide (NCS) has been used as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, offering a milder and more environmentally friendly option. organic-chemistry.orgthieme-connect.com In large-scale syntheses, the succinimide (B58015) byproduct can be recycled back to NCS, further enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net Other greener reagents include bleach and sodium chlorite (B76162) for oxidative chlorosulfonation. organic-chemistry.org The use of stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) also circumvents the need to handle gaseous SO2. chemistryviews.org

Another significant green chemistry strategy is the use of aqueous reaction media. acs.orgacs.org Traditionally, the synthesis of arylsulfonyl chlorides was performed in organic solvents like acetic acid, with stringent exclusion of water to prevent hydrolysis of the product. acs.orgacs.org However, it has been demonstrated that for many electron-deficient aryl substrates, the reaction can be successfully carried out in water. The low solubility of the resulting arylsulfonyl chloride in water protects it from hydrolysis and allows for its direct precipitation from the reaction mixture in high purity, simplifying workup and reducing the effluent load. acs.orgacs.org

The development of one-pot and continuous flow processes also contributes to a greener synthesis of arylsulfonyl chlorides. rsc.org One-pot syntheses reduce waste and improve efficiency by minimizing intermediate isolation and purification steps. sci-hub.se As discussed in the previous section, flow chemistry offers enhanced safety and control, leading to higher yields and reduced byproduct formation. nih.gov

The table below provides a comparative overview of traditional and green chemistry approaches to arylsulfonyl chloride synthesis.

| Aspect | Traditional Methods | Green Chemistry Approaches |

| Reagents | Chlorosulfonic acid, thionyl chloride, oleum, chlorine gas. nih.govresearchgate.net | N-chlorosuccinimide (NCS), bleach, sodium chlorite, DABSO. chemistryviews.orgorganic-chemistry.orgorganic-chemistry.org |

| Reaction Conditions | Harsh, often requiring high temperatures and excess reagents. nih.gov | Milder conditions, often at room temperature. sci-hub.se |

| Solvents | Acetic acid, with minimization of water. acs.orgacs.org | Water, or solvent-free conditions. acs.orgacs.orgsci-hub.se |

| Byproducts & Waste | High E-factor, significant acidic waste. mdpi.com | Recyclable byproducts (e.g., succinimide), reduced waste generation. organic-chemistry.orgresearchgate.net |

| Safety | Risk of thermal runaway, handling of corrosive and toxic reagents. nih.gov | Improved safety through milder reagents and better process control (e.g., flow chemistry). rsc.orgnih.gov |

Reactivity and Derivatization Studies of 4 Nitrobiphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution is the cornerstone of 4'-nitrobiphenyl-4-sulfonyl chloride's chemistry. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient and thus a prime target for nucleophilic attack. This reactivity is harnessed to create new sulfur-nitrogen and sulfur-oxygen bonds, leading to the formation of sulfonamides, sulfinamides, and other related sulfur-containing compounds.

The reaction of this compound with primary or secondary amines is a fundamental method for synthesizing sulfonamides. researchgate.net This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting sulfonamides, incorporating the 4'-nitrobiphenyl moiety, are of significant interest in medicinal chemistry and materials science.

This compound readily reacts with a broad range of primary and secondary amines to afford the corresponding N-substituted sulfonamides. nih.gov The reaction is generally high-yielding and can be carried out under mild conditions. nih.gov A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to act as a scavenger for the HCl generated during the reaction. cbijournal.comorganic-chemistry.org

The general scope of this reaction is extensive, encompassing aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity depending on steric hindrance around the nitrogen atom. cbijournal.com

Table 1: Illustrative Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) sulfonyl chloride | Aniline (B41778) | Pyridine | - | 100% | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | Quantitative | cbijournal.com |

This table illustrates the general conditions and high yields achievable in sulfonamide synthesis, a reaction pathway directly applicable to this compound.

The synthesis of sulfonamides containing heterocyclic rings is a significant area of application for sulfonyl chlorides like this compound. nih.govnih.gov These compounds are prevalent in numerous biologically active molecules. mdpi.com The reaction involves the nucleophilic attack of a nitrogen atom within a heterocyclic amine on the sulfonyl chloride. nih.gov

Chiral N-heterocyclic amines can be reacted with aromatic sulfonyl chlorides, including those with biphenyl (B1667301) structures, under mild conditions to produce chiral sulfonamides with potential applications as catalysts or antiviral agents. nih.gov The formation of the sulfonamide group can also be a key step in building more complex heterocyclic systems, such as 1,2,4-benzothiadiazepine-1,1-dioxides, where the sulfonyl chloride acts as a bielectrophilic reagent. mdpi.com

Sulfinamides can be synthesized directly from sulfonyl chlorides through a one-pot reductive amination process. nih.govnih.gov This method avoids the need to prepare more sensitive sulfinyl chlorides. nih.gov The reaction involves the in situ reduction of the sulfonyl chloride, such as this compound, in the presence of an amine. nih.govnih.gov

A common procedure utilizes a phosphine, like triphenylphosphine (B44618), as the reducing agent. nih.gov The sulfonyl chloride is treated with the amine and triphenylphosphine in a suitable solvent like dichloromethane (B109758) at 0 °C. nih.gov This methodology is broad in scope and provides a convenient route to sulfinamides, which are valuable intermediates in asymmetric synthesis. nih.govnih.gov The reaction is sensitive to conditions, and the formation of the corresponding sulfonamide can be a competing side reaction. nih.gov

Table 2: Optimization of Sulfinamide Synthesis from p-Toluenesulfonyl Chloride

| Amine (eq) | PPh₃ (eq) | Sulfinamide Yield (%) | Sulfonamide Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 66 | 13 |

| 1.0 | 1.5 | 68 | 4 |

Data adapted from a study on p-toluenesulfonyl chloride, demonstrating the feasibility and optimization parameters for the reductive amination to form sulfinamides, a process applicable to this compound. nih.gov

Sulfoximines are a class of organosulfur compounds featuring a sulfur atom double-bonded to both an oxygen and a nitrogen atom. researchgate.net While direct conversion from a sulfonyl chloride is not a standard route, they can be synthesized through multi-step pathways starting from sulfonyl chloride derivatives. For instance, a sulfonamide derived from this compound can be a precursor.

A more direct, though still multi-step, synthetic strategy involves first converting the sulfonyl chloride to a sulfinamide as described in section 3.1.2. Chiral sulfinamides can be cyclized and then opened to yield enantioenriched NH-sulfoximines. nih.gov Alternatively, sulfonyl chlorides can be used to N-functionalize existing sulfoximine (B86345) cores. For example, commercially available sulfonyl chlorides react with N-H sulfoximine building blocks in the presence of a base like triethylamine to yield N-sulfonylated sulfoximines. nih.gov This highlights the utility of this compound in modifying and diversifying existing sulfoximine structures. nih.gov

Arenesulfonyl chlorides, particularly sterically hindered ones like 2,4,6-triisopropylbenzenesulfonyl chloride, are known to be effective activating agents in the synthesis of oligonucleotides. mdpi.com This activation involves nucleophilic substitution at the sulfonyl sulfur. mdpi.com This principle can be extended to other condensation reactions, including the formation of glycosidic bonds. While specific studies detailing the use of this compound as a promoter for stereoselective α-glucosylation are not prevalent, the underlying chemical principle suggests its potential in this capacity. The reaction would involve the activation of a glycosyl donor, followed by nucleophilic attack by an acceptor alcohol, with the bulky 4'-nitrobiphenyl-4-sulfonyl group potentially influencing the stereochemical outcome of the glycosylation.

Formation of Sulfonamide Derivatives: Scope and Limitations

Applications as Protecting Group Reagents: The N-Nosyl Strategy

The use of sulfonyl chlorides as protecting groups for amines is a well-established strategy in organic synthesis. The resulting sulfonamides are generally stable to a wide range of reaction conditions. The 4'-nitrobiphenyl-4-sulfonyl group can be considered an analogue of the widely used 4-nitrobenzenesulfonyl (nosyl, Ns) group. The principles of the "N-Nosyl Strategy" are directly applicable here, with the biphenyl structure potentially modifying properties such as crystallinity or solubility of the protected intermediates.

The protection of primary and secondary amines with a sulfonyl chloride like this compound typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The resulting N-(4'-nitrobiphenyl-4-yl)sulfonyl amides exhibit enhanced acidity of the N-H proton (in the case of primary amine protection) due to the strong electron-withdrawing nature of the 4'-nitrobiphenyl-4-sulfonyl group. This increased acidity facilitates subsequent N-alkylation or other modifications at the nitrogen center.

A key advantage of the nosyl and related protecting groups, including the 4'-nitrobiphenyl-4-sulfonyl group, is their selective deprotection under mild conditions. While stable to acidic and many oxidative and reductive conditions, they are readily cleaved by nucleophilic attack at the sulfur atom, often using thiols in the presence of a base. For instance, treatment with a thiol like thiophenol and a base such as potassium carbonate can efficiently liberate the free amine. This orthogonality makes the 4'-nitrobiphenyl-4-sulfonyl group a valuable tool in multi-step synthesis where other protecting groups might be sensitive.

| Protecting Group | Structure of Protected Amine | Typical Deprotection Conditions |

| 4'-Nitrobiphenyl-4-sulfonyl | R-NH-SO₂-(C₆H₄)-(C₆H₄)-NO₂ | Thiol (e.g., thiophenol), Base (e.g., K₂CO₃) |

| 4-Nitrobenzenesulfonyl (Nosyl) | R-NH-SO₂-(C₆H₄)-NO₂ | Thiol (e.g., thiophenol), Base (e.g., K₂CO₃) |

| Tosyl | R-NH-SO₂-(C₆H₄)-CH₃ | Strong acid (e.g., HBr), or reducing conditions (e.g., Na/NH₃) |

Radical and Other Transformative Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group of this compound can participate in a variety of radical and other transformative reactions, expanding its synthetic utility beyond its role as a protecting group.

Radical Reactions:

Arylsulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•) under various conditions, including photoredox catalysis or through the use of radical initiators. rsc.org These highly reactive intermediates can undergo a range of transformations.

Addition to Alkenes and Alkynes: Sulfonyl radicals generated from this compound can add to carbon-carbon double and triple bonds. This process, known as radical sulfonylation, is a powerful method for the formation of C-S bonds and the synthesis of complex sulfones. For instance, the photocatalytic reaction of an arylsulfonyl chloride with an alkene can lead to the formation of a β-chloro- or β-oxysulfone, depending on the reaction conditions. rsc.org

Radical Cyclization: When the substrate contains an appropriately positioned unsaturation, the initially formed radical adduct can undergo intramolecular cyclization. rsc.orgnih.govresearchgate.net For example, a derivative of 4'-nitrobiphenyl-4-sulfonamide containing an alkenyl or alkynyl chain could be induced to cyclize, forming heterocyclic structures. This approach is valuable for the synthesis of various nitrogen-containing ring systems.

Other Transformative Reactions:

The sulfonyl chloride moiety can be transformed into other functional groups, demonstrating its versatility as a synthetic handle.

Conversion to Sulfonamides: As discussed in the context of protecting groups, the most common reaction of this compound is its reaction with primary or secondary amines to form sulfonamides. nih.govimpactfactor.org These sulfonamide derivatives themselves are often the target molecules due to their wide range of biological activities. csfarmacie.cznih.gov

Conversion to Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is analogous to the formation of sulfonamides.

Reduction to Sulfinates and Thiols: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol, although this is a less common transformation.

Late-Stage Functionalization: Recent advances have shown that the sulfonamide group, derived from a sulfonyl chloride, can be activated and converted back into a sulfonyl chloride or other reactive species. nih.govresearchgate.net This allows for the late-stage modification of complex molecules, where the sulfonamide acts as a stable placeholder that can be reactivated for further derivatization.

Complexation with Metal Centers

While the primary application of this compound is in covalent bond formation, the resulting sulfonate derivatives have the potential to act as ligands for metal centers. The sulfonate group (R-SO₃⁻), formed upon hydrolysis of the sulfonyl chloride, is a versatile ligand in coordination chemistry.

The coordination of sulfonate ligands to metal ions can occur in several modes:

Monodentate: One oxygen atom of the sulfonate group coordinates to the metal center.

Bidentate: Two oxygen atoms of the sulfonate group coordinate to the same or different metal centers. This can be chelating (to the same metal) or bridging (between two metals).

Tridentate: All three oxygen atoms coordinate to metal centers, often leading to the formation of polynuclear complexes or coordination polymers. mdpi.com

The 4'-nitrobiphenyl-4-sulfonate ligand would present a hard oxygen-donor site (the sulfonate group) and a large, rigid, and electronically distinct biphenyl backbone. The presence of the nitro group would make the aromatic system electron-deficient and could potentially influence the electronic properties of the resulting metal complexes.

Mechanistic and Computational Investigations of 4 Nitrobiphenyl 4 Sulfonyl Chloride Reactivity

Mechanistic Studies of Sulfonyl Chloride Formation Pathways

The synthesis of arylsulfonyl chlorides, including 4'-Nitrobiphenyl-4-sulfonyl chloride, can be achieved through several established mechanistic pathways. The most common industrial methods involve the direct chlorosulfonation of arenes or modified Sandmeyer reactions starting from the corresponding anilines.

One primary pathway is the electrophilic substitution reaction of an arene with chlorosulfonic acid. The reaction with benzene (B151609), for instance, proceeds through the formation of benzenesulfonic acid as an intermediate, which is then chlorinated by another equivalent of chlorosulfonic acid to yield benzenesulfonyl chloride. wikipedia.org A proposed mechanism involves the protonation and subsequent dissociation of chlorosulfonic acid to generate the highly electrophilic +SO2Cl cation, which then attacks the aromatic ring. stackexchange.com

Another versatile method is a variation of the Sandmeyer reaction, which utilizes a diazonium salt derived from an aromatic amine. acs.org This process involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.orgacs.org More recent advancements have utilized stable SO2 surrogates like DABSO (the adduct of DABCO and sulfur dioxide) to react with anilines in the presence of an acid and a copper catalyst, providing a direct route to the sulfonyl chloride. organic-chemistry.org

A different approach involves the late-stage functionalization of primary sulfonamides. A pyrylium (B1242799) salt, Pyry-BF4, can activate the otherwise unreactive NH2 group of a primary sulfonamide, facilitating its conversion into a highly electrophilic sulfonyl chloride intermediate. nih.gov This method is particularly valuable for complex molecules where traditional, harsh chlorination reagents like POCl3 or SO2Cl2 would lack chemoselectivity. nih.govscielo.br

The table below summarizes common synthetic routes for arylsulfonyl chlorides.

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Chlorosulfonation | Arene (e.g., Benzene) | Chlorosulfonic Acid (HOSO2Cl) | wikipedia.org |

| Sandmeyer-type Reaction | Aryl Diazonium Salt | SO2, Copper(I) Chloride | acs.org |

| Oxidative Chlorosulfonation | S-alkyl isothiourea salts | N-chlorosuccinimide (NCS) or NaClO2 | organic-chemistry.org |

| Activation of Primary Sulfonamides | Primary Sulfonamide (ArSO2NH2) | Pyry-BF4, MgCl2 | nih.gov |

Mechanistic Pathways of Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the tetracoordinate sulfur atom of arylsulfonyl chlorides is a fundamental reaction for the synthesis of sulfonamides and sulfonate esters. wikipedia.org The mechanism of this reaction has been the subject of extensive study and can vary depending on the substrate, nucleophile, and solvent conditions. mdpi.com

Investigations into the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, studied using radio-labeled chloride ions, provided strong evidence for a synchronous S-N-2 mechanism. nih.gov Density Functional Theory (DFT) calculations supported these experimental findings, showing that the reaction proceeds through a single trigonal bipyramidal transition state. nih.govmdpi.com For arenesulfonyl chlorides with para- and meta-substituents, the reaction rates follow the Hammett equation, indicating sensitivity to the electronic effects of the substituents. nih.gov

However, the mechanism can shift. For instance, the analogous fluoride (B91410) exchange reaction is proposed to occur via an addition-elimination (A-E) mechanism, which involves the formation of a pentacoordinate difluorosulfurandioxide intermediate. nih.gov Studies on the hydrolysis and alcoholysis of various aromatic sulfonyl chlorides suggest the mechanism is generally S-N-2-like but can be influenced by the nucleophile and solvent, shifting toward a looser, more S-N-1-like transition state or a tighter, associative (S-A-N) transition state. researchgate.net The presence of the electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the sulfonyl sulfur, favoring nucleophilic attack.

Electrochemical Behavior and Reduction Mechanisms of Nitro-Substituted Sulfonyl Chlorides

The electrochemical reduction of nitro-substituted arenesulfonyl chlorides reveals complex mechanistic pathways that are highly dependent on the position of the nitro substituent. Studies on a series of nitrobenzenesulfonyl chlorides provide direct insight into the likely behavior of this compound. cdnsciencepub.comresearchgate.net

For 4-nitrobenzenesulfonyl chloride, a close analog, the reduction follows a "sticky" dissociative mechanism. In this concerted process, the electron transfer and the cleavage of the S–Cl bond occur simultaneously, though the resulting arylsulfinyl radical and chloride anion exhibit strong interactions. researchgate.netcdnsciencepub.com This is distinct from the 3-nitro isomer, which follows a stepwise mechanism involving a stable radical anion intermediate. cdnsciencepub.comresearchgate.net

The initial two-electron reduction of 4-nitrobenzenesulfonyl chloride produces a sulfinate anion and a chloride anion. cdnsciencepub.com This newly formed sulfinate anion can then act as a nucleophile, attacking a parent sulfonyl chloride molecule to form a diaryl disulfone. This disulfone is more easily reduced than the starting material, leading to an autocatalytic mechanism that accelerates the reduction process. researchgate.netcdnsciencepub.com The stability of the arylsulfinyl radical, enhanced by the through-resonance effect of the para-nitro group, facilitates the dissociation of the reduced species. researchgate.netcdnsciencepub.com

The table below presents key electrochemical data for the reduction of various nitro-substituted benzenesulfonyl chlorides in acetonitrile.

| Compound | Ep1 (V vs SCE) | Number of Electrons (n) | Transfer Coefficient (α) | Mechanism Type |

|---|---|---|---|---|

| 2-nitrobenzenesulfonyl chloride | -0.63 | 2 | 0.46 | "Sticky" Dissociative |

| 3-nitrobenzenesulfonyl chloride | -0.71 | 2 | 0.49 | Stepwise |

| 4-nitrobenzenesulfonyl chloride | -0.43 | 2 | 0.42 | "Sticky" Dissociative |

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the intricate details of molecular structure, reactivity, and intermolecular forces that govern the behavior of this compound and its derivatives.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic properties of molecules. For compounds related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and compute key electronic parameters. mdpi.comglobalresearchonline.net

These calculations provide insights into the distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP) surface, which identifies regions susceptible to electrophilic and nucleophilic attack. globalresearchonline.net Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is used to determine the electronic transition properties and chemical reactivity. globalresearchonline.net For sulfonyl chlorides, DFT has been instrumental in modeling the transition states of nucleophilic substitution reactions, confirming, for example, the S-N-2 pathway for chloride exchange by locating the single trigonal bipyramidal transition state structure. nih.govmdpi.com The calculated bond lengths, bond angles, and vibrational frequencies from DFT studies on related nitro-aromatic compounds show good agreement with experimental data from X-ray diffraction and FTIR spectroscopy. globalresearchonline.netuctm.edu

The arrangement of molecules in the solid state is dictated by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.gov This analysis is performed by mapping properties like the normalized contact distance (d_norm) onto the molecular surface. nih.govmdpi.com

Since this compound is a key building block for pharmacologically active sulfonamides, predicting how these derivatives interact with biological targets is of paramount importance. Molecular docking is a computational technique used to simulate the binding of a small molecule (ligand) into the active site of a target protein, predicting its binding conformation and affinity. nih.govrjb.ro

Numerous studies have employed molecular docking to evaluate sulfonamide derivatives as potential therapeutic agents. For example, sulfonamides synthesized from 4-methylbenzenesulfonyl chloride were docked against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov The docking results, expressed as binding free energy (in kcal/mol), help identify the most promising candidates for inhibition. One derivative, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (B165840), exhibited a strong binding affinity of -8.1 kcal/mol for DHPS. nih.gov Similarly, other sulfonamide derivatives have been docked against targets like penicillin-binding protein 2X (PBP-2X) and the FGFR2 kinase receptor, with docking scores used to rationalize their observed biological activity. rjb.rochemmethod.com These in silico studies are essential for guiding the design and synthesis of new, more potent sulfonamide-based drugs derived from precursors like this compound. nih.gov

The table below shows examples of predicted binding affinities for various sulfonamide derivatives against different protein targets.

| Sulfonamide Derivative Class | Protein Target (PDB ID) | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (1AJ0) | -8.1 | nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | mdpi.com |

| 4-methyl-3-nitrophenylbenzenesulfonamide (4M3NPBS) | Penicillin-binding protein 2X (1QMF) | -7.47 | rjb.ro |

| Dansyl-derived sulfonamide | Carbonic Anhydrase (1AZM) | -8.2 | nih.gov |

| Azo-based sulfonamide | FGFR2 Kinase Receptor (4J98) | -6.24 | chemmethod.com |

Advanced Research Applications of 4 Nitrobiphenyl 4 Sulfonyl Chloride and Its Derivatives

Contributions to Medicinal Chemistry and Drug Discovery

The biphenyl (B1667301) sulfonamide motif is a recognized pharmacophore in medicinal chemistry. The ability of 4'-Nitrobiphenyl-4-sulfonyl chloride to readily react with amines to form sulfonamides allows for the creation of diverse libraries of compounds for biological screening.

Design and Synthesis of Novel Therapeutic Agents (e.g., Enzyme Inhibitors, Antagonists)

This compound and its analogs are instrumental in the synthesis of a variety of therapeutic agents. The sulfonyl chloride group serves as a reactive handle to connect the biphenyl core to other molecular fragments, leading to the development of enzyme inhibitors and receptor antagonists.

One area of application is in the development of selective angiotensin II type 2 (AT2) receptor antagonists. A series of novel biphenylsulfonamide derivatives have been synthesized and evaluated for their antagonist activity. nih.gov In these syntheses, a biphenyl sulfonyl chloride moiety is reacted with various amines to produce a library of compounds. Although not starting directly from this compound, these studies highlight the importance of the biphenyl sulfonamide core in achieving receptor selectivity and antagonist function. nih.gov

Furthermore, derivatives of sulfonyl chlorides are used to create potent enzyme inhibitors. For example, sulfonamide derivatives have been synthesized and shown to inhibit enzymes like 12-lipoxygenase (12-LOX), which is implicated in various diseases including cancer and diabetes. nih.gov The synthesis often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine, leading to compounds that show nanomolar potency and high selectivity. nih.gov The nitro group in this compound can be a key feature, or it can be a precursor to other functional groups through reduction, allowing for a wide range of structural modifications to optimize inhibitor potency and selectivity.

The synthesis of ({4-nitrophenyl}sulfonyl)tryptophan from 4-nitrobenzenesulphonyl chloride and L-tryptophan is a direct example of how this class of compounds can be used to create derivatives with potential biological activity. mdpi.com Such derivatives, combining the structural features of an amino acid with a nitrophenyl sulfonamide, are of interest for their potential therapeutic applications. mdpi.com

| Therapeutic Target | Compound Class | Starting Material Analogue | Key Findings |

| AT2 Receptor | Biphenylsulfonamides | Biphenyl-sulfonyl chloride derivatives | Development of selective antagonists. nih.gov |

| 12-Lipoxygenase | Benzenesulfonamide (B165840) derivatives | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent and selective inhibitors with favorable ADME properties. nih.gov |

| α-Glucosidase, Lipoxygenase | Sulfonamide derivatives | 4-Tosyl chloride | Identification of compounds with inhibitory potential against metabolic enzymes. wjpsonline.com |

Structure-Activity Relationship (SAR) Studies of Biphenyl Sulfonamides

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For biphenyl sulfonamides derived from this compound, SAR studies focus on how modifications to the biphenyl rings and the sulfonamide group affect biological activity.

The position and nature of substituents on the biphenyl system are critical. For instance, in the development of 12-LOX inhibitors, modifications on the benzylamino portion of a benzenesulfonamide scaffold led to significant changes in potency and selectivity. nih.gov The nitro group of this compound offers a point for modification, as it can be reduced to an amine, which can then be further functionalized. This allows for a systematic exploration of the SAR of the second phenyl ring.

Furthermore, SAR studies on sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents have shown that the nature of the groups attached to the sulfonyl moiety significantly influences their inhibitory activity against enzymes like α-amylase and α-glucosidase. researchgate.net The presence of specific substituents can enhance the potency of these compounds. researchgate.net

| Compound/Derivative | Key Structural Feature | Impact on Activity/Properties |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Substitutions on the benzylamino portion | Significant changes in potency and selectivity as 12-LOX inhibitors. nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | Nitrophenyl sulfonamide and tryptophan moiety | Defined intermolecular hydrogen bonding and specific bond lengths, crucial for biological interactions. mdpi.com |

| Sulfonamide-quinoxaline derivatives | Quinoxaline moiety attached to sulfonamide | Potent inhibition of α-glucosidase and α-amylase. researchgate.net |

Development of Biologically Active Probes

Biologically active probes are essential tools for studying biological processes in real-time. Fluorescent probes, in particular, allow for the visualization of enzyme activities and the concentration of specific molecules within living cells. The sulfonyl chloride group is a useful reactive handle for attaching fluorophores to a recognition moiety.

While direct examples of this compound being used in commercially available probes are not prominent, the underlying chemistry is highly relevant. The general strategy involves reacting a sulfonyl chloride with an amine-containing fluorophore or a recognition unit. The nitro group on the biphenyl scaffold can act as a quencher of fluorescence, which can be "turned on" upon a specific biological event, such as enzymatic reduction of the nitro group.

The development of fluorescent probes often relies on mechanisms like photoinduced electron transfer (PeT). rsc.org The nitroaromatic group in this compound could potentially serve as the electron-accepting part of a PeT-based sensor. Upon reaction with a fluorescent amine, the resulting sulfonamide could be designed to exhibit changes in fluorescence in response to specific analytes or enzymatic activities. This makes derivatives of this compound promising candidates for the rational design of novel fluorescent probes. rsc.org

Role in Materials Science and Polymer Chemistry

The rigid biphenyl core and the reactive sulfonyl chloride group of this compound also lend themselves to applications in materials science, particularly in the functionalization of polymers and the development of organic electronic materials.

Functionalization of Polymers and Macromolecules with Sulfonyl Endgroups

The introduction of specific functional groups at the ends of polymer chains can dramatically alter the properties of the material. Sulfonyl chlorides are known to act as initiators in certain types of polymerization, such as living radical polymerization. This allows for the synthesis of polymers with well-defined molecular weights and sulfonyl end groups.

While specific studies detailing the use of this compound as a polymerization initiator are not widely reported, the principles of using sulfonyl chlorides in this context are well-established. Arylsulfonyl halides can initiate polymerization at a higher rate than propagation, which is a key requirement for producing polymers with narrow molecular weight distributions. The resulting polymers would possess a nitrobiphenylsulfonyl end group, which could then be used for further chemical modifications, such as grafting other polymer chains or attaching specific molecules to surfaces. The nitro group, in particular, offers a versatile handle for post-polymerization modification.

Integration into Organic Electronic Materials and Liquid Crystals

The biphenyl unit is a common structural motif in organic electronic materials and liquid crystals due to its rigidity and ability to participate in π-conjugation. The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electronic and optical properties of these materials.

In the field of liquid crystals, the 4-alkoxy-4′-nitrobiphenyl family of compounds has been investigated for use in scattering liquid crystal displays (LCDs). wikipedia.org These materials exhibit smectic A phases, and the presence of the nitro group has been shown to reduce the threshold voltage required for switching, which is a significant advantage for display applications. wikipedia.org While these liquid crystals are not directly synthesized from this compound, this research underscores the importance of the 4'-nitrobiphenyl core for creating functional liquid crystalline materials. The sulfonyl chloride could be envisioned as a starting point for synthesizing more complex liquid crystal molecules containing a sulfonate or sulfonamide linkage.

The broader family of cyanobiphenyls, such as 5CB (4-Cyano-4'-pentylbiphenyl) and 7CB (4'-Heptyl-4-biphenylcarbonitrile), are foundational materials in the liquid crystal industry. google.com The principles of molecular design in these materials, which involve a rigid biphenyl core with polar and non-polar terminal groups, are directly applicable to derivatives that could be synthesized from this compound. The nitro group provides strong polarity, similar to the cyano group in these established liquid crystals.

In organic electronics, the design of new organic semiconductors is crucial for the advancement of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the 4'-nitrobiphenyl moiety could be harnessed in the design of new electron-transporting or emissive materials. The sulfonyl chloride group provides a convenient point of attachment to incorporate this unit into larger conjugated systems or polymers.

| Material Class | Compound Family | Relevance of this compound | Key Properties/Applications |

| Liquid Crystals | 4-alkoxy-4′-nitrobiphenyls | The 4'-nitrobiphenyl core is a key structural element. wikipedia.org | Smectic A phases, reduced switching voltage for LCDs. wikipedia.org |

| Liquid Crystals | Cyanobiphenyls (e.g., 5CB, 7CB) | The biphenyl core with a polar group is analogous. | Nematic liquid crystal phases for display applications. google.com |

| Organic Electronics | Organic Semiconductors | The electron-withdrawing nitro group can tune electronic properties. | Potential for electron-transporting materials in OLEDs and OFETs. |

Tuning Gelation Properties of Physical Gels

There is no specific research available that details the use of this compound or its derivatives as organogelators or for the purpose of tuning the gelation properties of physical gels. The design of low-molecular-weight gelators (LMWGs) often relies on a combination of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create self-assembled fibrillar networks that immobilize solvents.

While the biphenyl and nitro functional groups present in this compound could theoretically participate in such interactions, no studies have been published to demonstrate or explore this potential. Research in the field of organogels is extensive; however, it is focused on other classes of molecules. For instance, studies have shown that modifying the functional groups of pyridyl-based amides can effectively tune the gelation properties of supramolecular gels. This highlights a common strategy in the field, though it does not directly involve the compound of interest.

Utility in Synthetic Organic Chemistry for Complex Molecule Assembly

The utility of this compound as a building block in the assembly of complex molecules is not well-documented in dedicated research articles. The sulfonyl chloride functional group is a well-established reactive handle for the formation of sulfonamides and sulfonate esters. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and can also be reduced to an amino group, providing a route to further functionalization.

In a broader context, nitro compounds are recognized as versatile building blocks in organic synthesis. They are valuable precursors for amines and can participate in various carbon-carbon bond-forming reactions. For example, sulfonamides derived from the related compound, 4-nitrobenzenesulfonyl chloride, have been studied for their ability to form supramolecular structures through hydrogen bonding. In one instance, a sulfonamide synthesized from 4-nitrobenzenesulfonyl chloride and L-tryptophan was shown to form a complex three-dimensional supramolecular network. This demonstrates the potential of the 4-nitrophenylsulfonyl moiety to direct the assembly of molecules, a principle that could conceptually extend to derivatives of this compound. However, specific examples and detailed research findings for the biphenyl analogue are not available.

Future Prospects and Research Directions in 4 Nitrobiphenyl 4 Sulfonyl Chloride Chemistry

Innovations in Environmentally Benign Synthesis

The chemical industry's increasing focus on green chemistry is expected to drive significant innovation in the synthesis of 4'-Nitrobiphenyl-4-sulfonyl chloride, targeting reductions in hazardous waste, energy consumption, and the use of toxic reagents.

Current industrial preparations of the two key structural motifs, nitrobiphenyls and aryl sulfonyl chlorides, often rely on classical methods with notable environmental drawbacks. The synthesis of nitrobiphenyls frequently involves nitration of biphenyl (B1667301) or cross-coupling reactions like the Suzuki or Ullmann couplings. wikipedia.orggoogle.com While effective, these can involve harsh reagents, expensive catalysts, and challenging purification processes. google.com Similarly, the preparation of aryl sulfonyl chlorides has traditionally involved reagents like chlorosulfonic acid, which is highly corrosive and generates significant acidic waste. nih.gov

Future research will likely focus on the development of catalytic and solvent-free or aqueous-based systems. For the biphenyl core, innovations may include improved palladium or nickel-catalyzed cross-coupling reactions that operate under milder conditions with lower catalyst loadings. google.com A patented method utilizing the reaction of nitroaniline with benzene (B151609) in a solvent containing a halogenated organic acid, a halogenated metal salt, and a nitrite (B80452) presents a potentially more cost-effective and milder alternative. google.com

For the sulfonyl chloride group, several greener alternatives to traditional chlorosulfonation are emerging. These include oxidative chlorination methods using more benign reagents such as N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), or sodium chlorite (B76162) (NaClO₂). organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods are often more selective, proceed under milder conditions, and produce less hazardous byproducts. organic-chemistry.orgresearchgate.net The use of water as a solvent in the synthesis of related sulfonamides has also been explored and represents a significant step towards a more environmentally friendly process. rsc.org

| Synthetic Fragment | Traditional Methods | Emerging Greener Alternatives | Key Advantages of Alternatives |

| Nitrobiphenyl Core | Nitration of biphenyl, Suzuki coupling, Ullmann reaction | Improved catalytic cross-couplings, Reaction of nitroaniline with benzene | Milder reaction conditions, lower catalyst loading, reduced cost. google.comgoogle.com |

| Aryl Sulfonyl Chloride | Chlorosulfonic acid | Oxidative chlorination with NCS, NaClO₂, or bleach | Less corrosive reagents, milder conditions, reduced hazardous waste. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound is largely dictated by the sulfonyl chloride and the nitrobiphenyl moieties. Future research is expected to uncover novel transformations by leveraging these functional groups in innovative catalytic cycles.

The sulfonyl chloride group is a versatile electrophile, traditionally used for the synthesis of sulfonamides and sulfonates. However, its potential in cross-coupling reactions is an area of growing interest. For instance, arenesulfonyl chlorides have been successfully employed in palladium-catalyzed Stille cross-coupling reactions with organostannanes, acting as aryl halide equivalents. capes.gov.br This opens up the possibility of using this compound as a building block for the synthesis of more complex, unsymmetrical biaryl systems through C-C bond formation.

Furthermore, the nitrobiphenyl scaffold possesses unique electronic and photochemical properties. The nitrobiphenyl chromophore has been shown to exhibit enhanced photoreactivity compared to its p-nitrophenyl analogs. nih.gov This suggests that this compound could be a substrate for novel photochemical transformations, potentially leading to new synthetic routes or functional materials.

Future catalytic research could focus on:

Decarbonylative or Desulfinative Coupling Reactions: Exploring new catalysts to enable the coupling of the biphenylsulfonyl moiety with a wider range of nucleophiles, beyond traditional sulfonamide formation.

Directed C-H Functionalization: Utilizing the nitro or sulfonyl group to direct the selective functionalization of the biphenyl rings, allowing for the late-stage modification of the molecule's structure.

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective transformation of prochiral derivatives of this compound, leading to the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science.

Interdisciplinary Research with Biological and Material Sciences

The unique combination of a nitrobiphenyl group, known for its electronic and biological activities, and a reactive sulfonyl chloride handle makes this compound a promising platform for interdisciplinary research.

In the biological sciences , the focus will likely be on the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Sulfonamides are a well-established class of pharmacophores found in a wide range of drugs. The nitrobiphenyl moiety itself is of interest, as some derivatives have been investigated for their mutagenic and biological reactivities. nih.gov By reacting this compound with various amines, a diverse library of compounds can be generated for screening against different biological targets. For example, a sulfonamide derived from the related 4-nitrobenzenesulphonyl chloride has been investigated for its potential as a SARS-CoV-2 inhibitor.

In material sciences , the rigid biphenyl core and the polar nitro and sulfonyl groups suggest potential applications in the development of novel organic materials. Nitrobiphenyls have been utilized in the synthesis of dyes and electronic materials. google.com The sulfonyl chloride group provides a convenient anchor point for incorporating the 4'-nitrobiphenyl unit into polymers or onto surfaces. Potential research directions include:

Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the nitrobiphenyl system could be exploited for the design of new NLO materials.

Liquid Crystals: The rigid, elongated structure of the molecule could serve as a basis for the synthesis of novel liquid crystalline materials.

Functional Polymers: Polymerization of monomers derived from this compound could lead to materials with interesting electronic, thermal, or photoresponsive properties.

| Field | Potential Applications of this compound Derivatives |

| Biological Sciences | Synthesis of novel sulfonamides as potential antimicrobial, antiviral, or anticancer agents. nih.gov |

| Material Sciences | Development of nonlinear optical materials, liquid crystals, and functional polymers. google.com |

Advancements in Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to this compound is expected to accelerate the discovery of new properties and applications.

Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's fundamental properties. These calculations can be used to predict:

Electronic Structure: Understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of the electronic transitions is crucial for predicting the molecule's reactivity and its potential in electronic and optical materials. researchgate.netresearchgate.net

Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts, and IR and Raman vibrational frequencies, which can aid in the characterization of new derivatives. nih.gov

Reaction Mechanisms: Modeling potential reaction pathways can help in understanding the reactivity of this compound and in designing new catalytic transformations.

Machine learning and quantitative structure-activity relationship (QSAR) models can be developed based on computational descriptors and experimental data. nih.gov These models can be used to:

Predict Biological Activity: By correlating structural features with biological activity, it may be possible to design new sulfonamide derivatives with enhanced therapeutic properties.

Design Materials with Tailored Properties: Computational screening of virtual libraries of derivatives can help identify candidates with desired electronic, optical, or thermal properties for materials science applications. chemrxiv.org

A summary of computational approaches and their potential applications is presented in the table below.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reaction energetics. researchgate.netresearchgate.netnih.gov | Rationalizing reactivity, predicting optical and electronic properties, aiding in structural characterization. |

| Machine Learning / QSAR | Biological activity, material properties. nih.govchemrxiv.org | Predictive design of new drugs and functional materials, virtual screening of compound libraries. |

By integrating these computational approaches with experimental work, researchers can adopt a more predictive and design-oriented approach to the chemistry of this compound, unlocking its full potential in a range of scientific and technological fields.

Q & A

Q. What are the recommended methods for synthesizing 4'-Nitrobiphenyl-4-sulfonyl chloride, and how is its purity validated?

Methodological Answer: Synthesis typically involves sequential functionalization of biphenyl derivatives. A plausible route includes:

Sulfonation : Reaction of biphenyl with chlorosulfonic acid to introduce the sulfonyl chloride group.

Nitration : Electrophilic aromatic substitution using nitric acid to introduce the nitro group at the 4' position.

For purity validation:

- Melting Point (mp) Analysis : Compare observed mp with literature values (e.g., structurally similar 4-nitrobenzenesulfonyl chloride has mp 75.5–78.5°C ).

- Spectroscopy : Use -NMR and -NMR to confirm aromatic proton environments and functional groups.

- Chromatography : HPLC or TLC to assess by-product presence .

Q. Table 1: Key Analytical Parameters

| Technique | Purpose | Reference |

|---|---|---|

| Melting Point | Purity assessment | |

| NMR Spectroscopy | Structural confirmation | |

| HPLC | Quantification of impurities |

Q. What handling and storage protocols ensure the stability of this compound?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis. Desiccants like silica gel are recommended .

- Handling : Use inert atmospheres (e.g., nitrogen/argon) during reactions to avoid degradation.

- Safety : Wear PPE (gloves, goggles) due to its reactivity as a sulfonyl chloride .

Q. How does this compound react with nucleophiles, and what are common applications in derivatization?

Methodological Answer: The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. Example workflow:

Sulfonamide Formation : React with primary amines (e.g., aniline derivatives) in anhydrous dichloromethane at 0–25°C.

Quenching : Add ice-cold water to terminate the reaction, followed by extraction and purification .

Q. Applications :

- Bioconjugation : Labeling proteins or peptides via cysteine or lysine residues .

- Enzyme Probes : Synthesize inhibitors for biochemical assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Methodological Answer:

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Reduces hydrolysis |

| Temperature | 0–25°C | Balances reactivity/stability |

| Catalyst | 5 mol% DMAP | Accelerates reaction |

Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

- Controlled Replication : Repeat experiments under reported pH conditions (e.g., pH 4.8–7.6) using standardized buffers .

- Analytical Consistency : Use identical techniques (e.g., HPLC retention times) to compare degradation products .

- Literature Cross-Validation : Compare findings with structurally analogous compounds (e.g., 4-nitrobenzenesulfonyl chloride stability data) .

Q. What advanced applications does this compound have in drug discovery and material science?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.